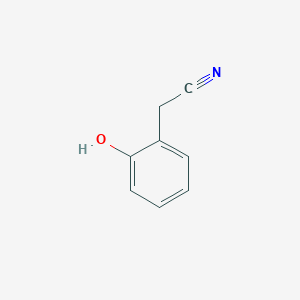

(2-Hydroxyphenyl)acetonitrile

概要

説明

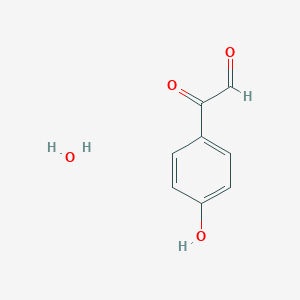

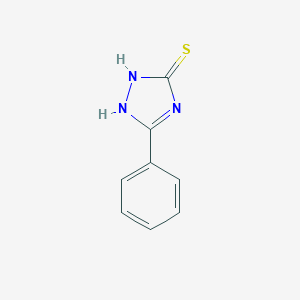

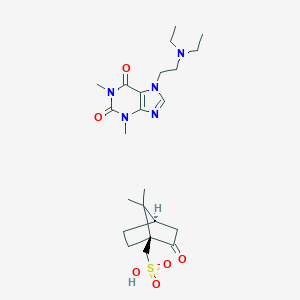

“(2-Hydroxyphenyl)acetonitrile” is a chemical compound with the molecular formula C8H7NO . It is involved in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the biotransformation of phenylacetonitrile to 2-hydroxyphenylacetic acid by marine fungi . Another method involves the preparation of the ligand from 2-hydroxy benzaldehyde and 4-aminodiphenyl amine in the presence of KCN and acidic medium .Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula, C8H7NO . The exact structure can be determined using various analytical techniques .Chemical Reactions Analysis

“this compound” undergoes various chemical reactions. For instance, marine fungi can catalyze its biotransformation to 2-hydroxyphenylacetic acid . The nitrile group is first hydrolyzed, and then the aromatic ring is hydroxylated .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques . Its molecular weight is 133.15 g/mol .科学的研究の応用

Synthesis and Transformation

- A concise synthesis method for 2-(2-hydroxyphenyl)acetonitriles was developed, using trimethylsilyl cyanide and o-quinone methides generated from 2-(1-tosylalkyl)phenols. This method offers a convenient pathway to transform 2-(2-hydroxyphenyl)acetonitriles into benzofuranones (Wu et al., 2014).

Photophysics and Reaction Pathways

- Studies on the photophysics of 2-(2'-hydroxyphenyl)-benzothiazole (HBT) in polar acetonitrile revealed branching of reaction pathways on femtosecond time scales. This includes excited-state intramolecular hydrogen transfer (ESIHT) and intramolecular twisting around the central C-C bond (Mohammed et al., 2011).

Regioselective Synthesis

- A regioselective synthesis of 3-(2-hydroxyaryl)pyridines was achieved using a transition-metal-free, mild, one-step route involving pyridine N-oxides and silylaryl triflates. This process occurs in good yields and appears to proceed through a series of rearrangements (Raminelli et al., 2006).

Sonication Effects

- The kinetics of non-radical reactions, such as the hydrolysis of 4-methoxyphenyl dichloroacetate, were investigated under ultrasonic irradiation in acetonitrile-water mixtures. This study found significant kinetic sonication effects, providing evidence of ultrasound's kinetic effects even in the absence of cavitation (Tuulmets et al., 2014).

Fluorescent Probes and Detection

- A novel fluorescent probe based on 2-(2-hydroxyphenyl)benzothiazole was synthesized for highly sensitive and selective detection of Fe3+ in acetonitrile. This probe showed a remarkable enhancement in fluorescence intensity and red-shift upon binding with Fe3+ (Liu et al., 2013).

Safety and Hazards

作用機序

Target of Action

It’s structurally similar to 2-(2-hydroxyphenyl)-benzothiazole (hbt), which has been reported to interact with estrogen receptors .

Mode of Action

(2-Hydroxyphenyl)acetonitrile is involved in the synthesis of benzofurans . It undergoes a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . This process results in the formation of desired products in good yields .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of benzofurans , which are involved in various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Pharmacokinetics

It’s known that the compound should be stored in a dry room at room temperature , suggesting that its stability and bioavailability may be influenced by environmental conditions.

Result of Action

Its role in the synthesis of benzofurans suggests that it may contribute to the biological activities associated with these compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry room at room temperature , indicating that moisture and temperature can affect its stability

特性

IUPAC Name |

2-(2-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWRBGOAZXDIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441963 | |

| Record name | (2-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14714-50-2 | |

| Record name | (2-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic applications of (2-Hydroxyphenyl)acetonitrile?

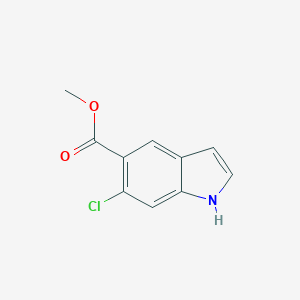

A1: this compound serves as a key starting material for synthesizing various heterocyclic compounds, particularly benzofurans [, ]. These compounds are important structural motifs in pharmaceuticals and materials science.

Q2: Can you elaborate on the synthesis of benzofurans from this compound?

A2: Several methods utilize this compound for benzofuran synthesis. One approach involves palladium-catalyzed coupling with arylboronic acids, followed by intramolecular annulation []. Alternatively, a transition-metal-free route utilizes 2-halobenzaldehydes in a base-mediated domino reaction to construct the benzofuran core [].

Q3: Are there any other heterocycles accessible from this compound?

A3: Yes, this compound can be reacted with 4,6-dichloropyrimidine-5-carbaldehyde to synthesize benzofuran-fused pyrido[4,3-d]pyrimidines via a catalyst-free domino reaction []. These compounds have shown promising antitumor activity.

Q4: What are the advantages of using this compound in these syntheses?

A4: this compound offers several benefits:

Q5: Can this compound itself be synthesized efficiently?

A5: Yes, a concise synthesis utilizes o-quinone methides generated in situ from 2-(1-tosylalkyl)phenols. These intermediates react with trimethylsilyl cyanide to afford (2-Hydroxyphenyl)acetonitriles [, ].

Q6: Does the structure of this compound offer clues to its reactivity?

A6: Absolutely! The presence of both a phenolic hydroxyl group and a nitrile group in proximity allows for diverse reactivity:

Q7: Are there any reported large-scale applications of these synthetic methods?

A7: While most research focuses on developing and optimizing the synthetic methodologies, some protocols using this compound can be scaled up to gram quantities without significant yield reduction []. This suggests potential for larger-scale applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)